molecular formula C17H13ClFNOS2 B2448832 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide CAS No. 2034496-33-6

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2448832
CAS No.: 2034496-33-6
M. Wt: 365.87
InChI Key: QDWORPBAXCSHMQ-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide is a complex organic compound that features a combination of bithiophene and benzamide structures

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNOS2/c18-13-2-1-3-14(19)16(13)17(21)20-8-6-12-4-5-15(23-12)11-7-9-22-10-11/h1-5,7,9-10H,6,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWORPBAXCSHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide typically involves multiple steps. One common approach is to start with the preparation of the bithiophene moiety, followed by its functionalization and subsequent coupling with the benzamide derivative. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bithiophene moiety can yield sulfoxides, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the benzamide structure can form hydrogen bonds with biological molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide is unique due to its combination of bithiophene and benzamide structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic characteristics and molecular interactions.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide is a compound of interest in medicinal chemistry due to its unique structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound consists of a bithiophene moiety linked to a benzamide structure, which is modified with chlorine and fluorine substituents. This configuration allows for various interactions with biological targets, including enzymes and receptors.

Property Value
IUPAC Name This compound
Molecular Formula C16H15ClFNO
Molecular Weight 295.75 g/mol
Solubility Soluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding: The benzamide part can form hydrogen bonds with amino acids in target proteins.
  • π-π Stacking: The bithiophene moiety can engage in π-π stacking interactions, enhancing binding affinity to aromatic residues in proteins.

These interactions can modulate the activity of various enzymes or receptors, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Compound Cell Line IC50 (µM)
N-(2-bithiophenyl)benzamideMCF-710.5
N-(4-bromo-phenyl)-bithiophene derivativeHepG28.9

These findings suggest that the bithiophene structure contributes to the observed anticancer activity.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research indicates that similar benzamide derivatives possess inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Study on Anticancer Activity:
    A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of bithiophene derivatives. The results showed that modifications at the benzamide nitrogen significantly enhanced cytotoxicity against cancer cell lines .
  • Antimicrobial Efficacy:
    In a separate study, derivatives of benzamide were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited improved antimicrobial activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis involves coupling a 2-chloro-6-fluorobenzoyl chloride derivative with a bithiophene-ethylamine intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DCM under nitrogen .
  • Purification : Optimize via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
  • Yield enhancement : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirm regiochemistry using 1^1H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.1 ppm) and 13^{13}C NMR (carbonyl at ~168 ppm) .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
  • XRD : Resolve crystal structure ambiguities (e.g., dihedral angles between benzamide and bithiophene moieties) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzamide-thiophene hybrids with reported antiproliferative activity) .
  • Assay types : Use enzyme inhibition assays (IC50_{50} determination) or cell viability assays (MTT protocol, 48–72 hr exposure) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, linker length) influence the compound’s bioactivity and selectivity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or altering the ethyl linker to propyl).
  • Computational modeling : Perform DFT calculations to correlate electronic effects (e.g., Hammett σ values) with activity .
  • Data interpretation : Compare IC50_{50} shifts in enzyme assays (e.g., 2–3 log differences indicate critical substituent roles) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and replicate conditions (pH, temperature) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate batch-to-batch variability or assay sensitivity differences .

Q. How can computational methods (e.g., molecular docking) predict binding modes of this compound to therapeutic targets?

  • Methodological Answer :

  • Docking protocols : Use AutoDock Vina with crystal structures (e.g., PDB ID 3QKK for kinase targets). Validate with MD simulations (100 ns trajectories) to assess binding stability .
  • Key interactions : Identify hydrogen bonds (e.g., benzamide carbonyl with Lys123) and hydrophobic contacts (bithiophene with Phe80) .

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